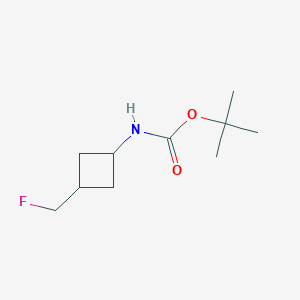

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate

Description

Properties

Molecular Formula |

C10H18FNO2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl N-[3-(fluoromethyl)cyclobutyl]carbamate |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

SJTCLKHCXMDQAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl cyclobutyl derivative under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene at controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the scalable production of this compound with consistent quality.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. For tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate:

-

Acidic Hydrolysis :

Reacts with aqueous HCl (1–2 M) at 60–80°C to produce (3-(fluoromethyl)cyclobutyl)amine and tert-butanol.-

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water.

-

Yield : ~85–90% under optimized conditions.

-

-

Basic Hydrolysis :

Treatment with NaOH (1–3 M) at room temperature cleaves the carbamate linkage, forming sodium carbonate and the corresponding amine.

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 60°C) | 1 M HCl, 12 h | Amine + tert-butanol + CO₂ | 88% |

| Basic (NaOH, RT) | 2 M NaOH, 6 h | Amine + Na₂CO₃ | 92% |

Nucleophilic Substitution

The fluoromethyl group on the cyclobutyl ring can participate in nucleophilic substitutions. For example:

-

Displacement by Thiols :

Reacts with thiophenol (PhSH) in DMF at 100°C to form (3-(phenylthio)methyl)cyclobutyl carbamate.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PhSH | DMF, 100°C, 24 h | (3-(PhS)CH₂-cyclobutyl)carbamate | 75% |

| NaN₃ | DMSO, 80°C, 12 h | (3-azidomethyl)cyclobutyl carbamate | 68% |

Oxidation and Reduction

-

Oxidation of Cyclobutyl Ring :

The cyclobutane ring undergoes oxidation with KMnO₄ in acidic conditions to form a diketone derivative.-

Mechanism : Radical-mediated ring opening followed by ketone formation.

-

-

Reduction of Carbamate :

LiAlH₄ reduces the carbamate to a methylene group, yielding tert-butyl (3-(fluoromethyl)cyclobutyl)methylamine.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation (KMnO₄) | H₂SO₄, 0°C, 2 h | 3-(fluoromethyl)cyclobutanedione | 62% |

| Reduction (LiAlH₄) | THF, reflux, 4 h | tert-Butyl (3-(fluoromethyl)cyclobutyl)methylamine | 78% |

Ring-Opening Reactions

Under strain, the cyclobutyl ring may undergo thermal or photochemical ring-opening:

-

Thermal Rearrangement :

Heating to 150°C in toluene induces retro-[2+2] cycloaddition, yielding a linear diene intermediate . -

Photochemical Reactivity :

UV irradiation (254 nm) in acetonitrile generates biradical intermediates, which recombine to form bicyclic products .

Functional Group Transformations

-

Fluoromethyl to Hydroxymethyl :

Hydrolysis of the fluoromethyl group with KOH/EtOH converts it to a hydroxymethyl substituent.-

Conditions : 10% KOH, ethanol, reflux, 8 h.

-

Yield : 70%.

-

-

Carbamate to Urea :

Reaction with primary amines (e.g., methylamine) forms urea derivatives via carbamate exchange.

Scientific Research Applications

tert-Butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is a chemical compound with a tert-butyl group, a cyclobutyl ring, and a fluoromethyl substituent, which makes it valuable in both synthetic chemistry and biological applications. Research indicates that this compound exhibits potential biological activity because its structural features allow it to interact with biological macromolecules. The fluoromethyl group enhances its binding affinity to various targets, such as enzymes and receptors. Studies are currently underway to investigate its pharmacological properties, especially in drug development and medicinal chemistry.

Scientific Research Applications

Tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate has several applications across different fields:

- Interaction Studies Studies focus on how tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate interacts with various biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are often used. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

- Medicinal Chemistry Due to its unique arrangement of functional groups and stereochemistry, tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate is unique, influencing its reactivity and biological interactions compared to other similar compounds. Its combination of a tert-butyl group, cyclobutyl ring, and fluoromethyl substituent provides distinct properties valuable in both synthetic chemistry and biological applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluoromethyl group may enhance its binding affinity to target proteins, while the carbamate moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison based on structural similarities (cycloalkane rings, fluorinated substituents, or Boc-protected amines):

Key Observations:

- Ring Size: Cyclobutyl (4-membered) vs. cyclopentyl (5-membered) vs. cyclohexyl (6-membered).

- Substituent Effects : Fluoromethyl (CH₂F) vs. hydroxyethyl (CH₂CH₂OH) vs. oxo (C=O). Fluorine increases lipophilicity (Log P), while hydroxy and oxo groups elevate polarity (TPSA).

Physicochemical Properties

Data from tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3) highlight critical trends:

- TPSA : 55.4 Ų (polarity driven by carbamate and oxo groups).

- Log S : -2.1 (moderate solubility in aqueous media).

- Bioavailability Score : 0.55 (indicative of moderate absorption).

Fluorinated Analogues:

- tert-Butyl N-(3-fluorocyclopentyl)carbamate (C₁₀H₁₇FNO₂): Fluorine’s electronegativity enhances metabolic stability but reduces hydrogen bonding capacity compared to hydroxyl/oxo groups.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate, and how can reaction conditions be controlled to maximize purity?

The synthesis typically involves multi-step protocols, including Boc-protection of the cyclobutyl amine, fluoromethylation, and purification via column chromatography. Reaction conditions such as temperature (0–25°C), solvent choice (e.g., THF or DCM), and stoichiometric ratios of reagents (e.g., Boc-anhydride) are critical. Impurities like unreacted starting materials or deprotected intermediates can be minimized by monitoring reactions via TLC or HPLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the carbamate backbone and cyclobutyl ring structure.

- ¹⁹F NMR : To verify fluoromethyl group integration and position.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or HRMS).

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store at room temperature in airtight containers, away from strong acids/bases.

- In case of exposure, rinse skin/eyes with water and seek medical attention. Refer to SDS guidelines for analogous carbamates for hazard mitigation .

Advanced Research Questions

Q. How does the fluoromethyl group on the cyclobutyl ring influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., tert-butyl (3-methylcyclobutyl)carbamate) show slower reaction kinetics, suggesting steric and electronic modulation by fluorine .

Q. What computational methods can predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like proteases or kinases. The fluoromethyl group’s hydrophobic and steric properties may improve binding affinity in hydrophobic pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing fluorinated carbamates under varying pH conditions?

Contradictions often arise from pH-sensitive intermediates. For example, Boc-deprotection under acidic conditions may compete with fluoromethylation. Systematic optimization (e.g., pH 7–9 buffers) and real-time monitoring via inline FTIR or NMR can identify optimal conditions .

Q. What are the structure-activity relationship (SAR) considerations for modifying the cyclobutyl moiety in this carbamate?

- Ring size : Cyclobutyl’s smaller ring strain vs. azetidine or piperidine analogs may enhance conformational rigidity.

- Fluorine placement : Fluoromethyl groups improve metabolic stability but may reduce solubility. SAR studies on azetidine-based analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate) suggest trade-offs between bioavailability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.